2-Amino-4-(4-bromophenyl)-6-phenylbenzene-1,3-dicarbonitrile
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Overview
Description
2-Amino-4-(4-bromophenyl)-6-phenylbenzene-1,3-dicarbonitrile is an organic compound with a complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both amino and bromophenyl groups, makes it a subject of interest for researchers exploring new synthetic pathways and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromophenyl)-6-phenylbenzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of phenylbenzene derivatives, followed by nitrile formation and subsequent amination. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The temperature and pressure conditions are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing overall efficiency. Industrial methods also emphasize the recovery and recycling of solvents and catalysts to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromophenyl)-6-phenylbenzene-1,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions, often employing hydrogen gas and a palladium catalyst, can convert the nitrile groups to amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-4-(4-bromophenyl)-6-phenylbenzene-1,3-dicarbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic effects. Researchers are exploring its use in the development of new drugs that can target specific pathways involved in disease progression.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 2-Amino-4-(4-bromophenyl)-6-phenylbenzene-1,3-dicarbonitrile exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromophenol
- 4-Bromo-2-aminophenol
- 2-Amino-4-(4-bromophenyl)thiazole
Uniqueness
Compared to similar compounds, 2-Amino-4-(4-bromophenyl)-6-phenylbenzene-1,3-dicarbonitrile stands out due to its dual nitrile groups and the presence of both amino and bromophenyl functionalities. This unique combination of features enhances its reactivity and potential for diverse applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-phenylbenzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN3/c21-15-8-6-14(7-9-15)17-10-16(13-4-2-1-3-5-13)18(11-22)20(24)19(17)12-23/h1-10H,24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOABWPZVJUMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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